molecular formula C35H31N3 B6316668 2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine CAS No. 442858-40-4

2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine

Cat. No.: B6316668
CAS No.: 442858-40-4
M. Wt: 493.6 g/mol
InChI Key: ZIILLYIALZDJKU-UHFFFAOYSA-N
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Description

2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine is a tridentate ligand known for its ability to form stable complexes with transition metals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine typically involves the condensation reaction between 2,6-diacetylpyridine and N-2-benzylphenylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Mechanism of Action

The mechanism by which 2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine exerts its effects is primarily through coordination with metal centers. The tridentate ligand forms stable chelates with metals, influencing the electronic properties and reactivity of the metal center. This coordination can facilitate various catalytic processes, including polymerization and oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine is unique due to its bulky benzyl substituents, which can influence the steric and electronic properties of the metal complexes it forms. This can lead to different catalytic activities and selectivities compared to similar ligands with smaller or less electron-donating substituents .

Properties

IUPAC Name

N-(2-benzylphenyl)-1-[6-[N-(2-benzylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H31N3/c1-26(36-34-20-11-9-18-30(34)24-28-14-5-3-6-15-28)32-22-13-23-33(38-32)27(2)37-35-21-12-10-19-31(35)25-29-16-7-4-8-17-29/h3-23H,24-25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIILLYIALZDJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1CC2=CC=CC=C2)C3=NC(=CC=C3)C(=NC4=CC=CC=C4CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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